alpha-CYCLODEXTRIN
Overview
Description
It is a white, water-soluble solid with minimal toxicity and is known for its ability to form inclusion complexes with various molecules due to its hydrophobic interior and hydrophilic exterior . This unique property makes it valuable in various applications, including drug delivery, food, and beverage industries .
Preparation Methods
Alpha-Cyclodextrin is primarily produced through the enzymatic degradation of starch using cyclodextrin glycosyltransferase . The process involves the conversion of starch into a mixture of cyclodextrins, which are then separated and purified. Industrial production methods include:
Enzymatic Degradation: Starch is treated with cyclodextrin glycosyltransferase to produce a mixture of alpha-, beta-, and gamma-cyclodextrins.
Separation and Purification: The mixture is subjected to selective precipitation using solvents like cyclohexane for this compound, fluorobenzene for beta-cyclodextrin, and anthracene for gamma-cyclodextrin.
Crystallization: The purified this compound is crystallized and dried to obtain the final product.
Chemical Reactions Analysis
Alpha-Cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate to form dialdehyde derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo substitution reactions to form derivatives like methylated or acetylated cyclodextrins.
Common reagents used in these reactions include sodium periodate for oxidation, sodium borohydride for reduction, and acetic anhydride for acetylation . The major products formed from these reactions are dialdehyde cyclodextrins, alcohol derivatives, and substituted cyclodextrins .
Scientific Research Applications
Alpha-Cyclodextrin has a wide range of scientific research applications:
Mechanism of Action
Alpha-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic molecules, enhancing their solubility and stability . This mechanism is utilized in drug delivery to improve the bioavailability of poorly soluble drugs . The molecular targets and pathways involved include the interaction with hydrophobic regions of molecules, leading to the stabilization and solubilization of these molecules .
Comparison with Similar Compounds
Alpha-Cyclodextrin is part of the cyclodextrin family, which includes beta-cyclodextrin and gamma-cyclodextrin. The primary differences among these compounds are the number of glucose units and the size of the hydrophobic cavity :
Beta-Cyclodextrin: Composed of seven glucose units, it has a larger cavity than this compound and is commonly used in pharmaceuticals and food industries.
Gamma-Cyclodextrin: Composed of eight glucose units, it has the largest cavity and is used for encapsulating larger molecules.
This compound is unique due to its smaller cavity size, making it suitable for encapsulating smaller molecules and providing higher selectivity in forming inclusion complexes .
Properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHDHCJBZVLPGP-RWMJIURBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O30 | |
Record name | ALPHA-CYCLODEXTRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20064 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
90320-92-6 | |
Record name | α-Cyclodextrin, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90320-92-6 | |
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DSSTOX Substance ID |
DTXSID7030698 | |
Record name | alpha-Cyclodextrin | |
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Molecular Weight |
972.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexagonal plates or blade-shaped needles. (NTP, 1992), Dry Powder, Solid; [Merck Index] White or nearly white solid; Virtually odorless; [JECFA] White powder; [Sigma-Aldrich MSDS] | |
Record name | ALPHA-CYCLODEXTRIN | |
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Record name | .alpha.-Cyclodextrin | |
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Record name | alpha-Cyclodextrin | |
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CAS No. |
10016-20-3 | |
Record name | ALPHA-CYCLODEXTRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20064 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | α-Cyclodextrin | |
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Record name | Alfadex [INN:BAN:NF] | |
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Record name | Alpha-Cyclodextrin (Cyclohexa-Amylose) | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01909 | |
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Record name | .alpha.-Cyclodextrin | |
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Record name | alpha-Cyclodextrin | |
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Record name | Cyclohexapentylose | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.995 | |
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Melting Point |
532 °F (decomposes) (NTP, 1992) | |
Record name | ALPHA-CYCLODEXTRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20064 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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A: Alfadex forms inclusion complexes with hydrophobic drug molecules. [] The drug molecule becomes trapped within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the complex enhances its solubility in aqueous environments. [] This interaction improves the drug's dissolution rate and ultimately its bioavailability. []
ANone: Unfortunately, the provided research papers do not explicitly mention the specific molecular formula and weight of hydroxypropyl-beta-cyclodextrin. These parameters can vary slightly depending on the degree of hydroxypropylation.
A: Yes, researchers have utilized NMR spectroscopy to investigate the inclusion mode of drugs like Limaprost with Alfadex. [] By analyzing chemical shift changes and intermolecular correlation peaks in the spectra, scientists can gain insights into the interaction between Alfadex and the drug molecule. []
A: Alfadex, specifically hydroxypropyl-beta-cyclodextrin, has shown effectiveness in stabilizing Limaprost in tablet formulations under high humidity conditions. [] The addition of dextran or dextrin further enhances the stability compared to lactose-based formulations. []
A: While Alfadex itself may not be directly involved in catalyzing reactions, research shows its presence can influence the degradation pathways of certain drugs. For instance, the addition of Alfadex can accelerate both the dehydration and isomerization of Limaprost in aqueous solutions. []
A: Research indicates that incorporating excipients like dextran or dextrin into Alfadex-containing tablets significantly improves the chemical stability, especially under humid conditions. [] Choosing appropriate disintegrants further contributes to achieving higher chemical stability and desirable dissolution properties for optimal drug delivery. []
A: Alfadex demonstrably enhances the bioavailability of poorly soluble drugs. [] By forming inclusion complexes, it improves drug dissolution and absorption, ultimately leading to higher plasma concentrations and potentially increased therapeutic efficacy. []
A: While Alfadex is generally considered safe for pharmaceutical use, it is crucial to acknowledge that specific formulations and drug combinations may pose certain risks. Research highlights a case where the combined use of Limaprost Alfadex with Paroxetine led to severe epistaxis and hyposphagma in a patient. [] This case underscores the importance of careful consideration and monitoring of potential drug interactions and adverse effects associated with Alfadex-containing medications.
A: Research demonstrates that the type of excipient used in Alfadex tablets can significantly impact drug dissolution. [] Formulations containing dextran and dextrin exhibit improved chemical stability and rapid dissolution, making them favorable for achieving optimal drug release and absorption. []
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